molecular formula C9H8O B089209 Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol CAS No. 15100-35-3

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol

Cat. No.: B089209
CAS No.: 15100-35-3
M. Wt: 132.16 g/mol
InChI Key: DZZACTIXQITJJU-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS: 15100-35-3) is a bicyclic aromatic alcohol with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol . The compound features a methanol group (-CH₂OH) attached to the 7-position of a bicyclo[4.2.0]octa-1,3,5-triene scaffold, which consists of fused benzene and cyclobutane rings. Its structural uniqueness makes it a candidate for derivatization in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZACTIXQITJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596941
Record name [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15100-35-3
Record name [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Hydroxymethylation of Benzocyclobutene Derivatives

Benzocyclobutenol (bicyclo[4.2.0]octa-1,3,5-trien-7-ol), a commercially available analog (CAS 35447-99-5), serves as a logical precursor. Conversion to the target compound could involve:

  • Mitsunobu Reaction : Treating benzocyclobutenol with formaldehyde under Mitsunobu conditions (DIAD, PPh3) to install the hydroxymethyl group. However, the strained ring may limit yields due to competing elimination.

  • Oxidative Alkylation : Employing paraformaldehyde and BF3·OEt2 to generate an oxonium intermediate, followed by nucleophilic trapping with benzocyclobutenol. This method mirrors dithiane alkylation strategies observed in acylsilane synthesis.

Table 1: Comparative Analysis of Benzocyclobutenol Derivatives

DerivativeSynthesis MethodYield (%)Reference
BenzocyclobutenolN-Bromosuccinimide bromination62
7-Ketone analogRu-catalyzed oxidation45
Proposed methanolMitsunobu reactionEst. 30

Ring-Closing Approaches via [2+2] Cycloaddition

Photochemical Cyclization of Styrene Derivatives

Ultraviolet irradiation of ortho-vinylphenol derivatives induces intramolecular [2+2] cycloaddition, forming the benzocyclobutene core. Subsequent hydroxymethylation via:

  • Prins Cyclization : Reaction with formaldehyde under acidic conditions.

  • Epoxide Ring-Opening : Treatment with ethylene oxide and a Lewis acid.

This route benefits from regioselectivity inherent to photochemical reactions, as demonstrated in phototropone syntheses. However, competing polymerization of styrenic precursors remains a limitation.

Transition Metal-Catalyzed Cyclizations

Ru(II) catalysts (e.g., [Ru(p-cym)Cl2]2) facilitate directed C–H activation, enabling the construction of strained cycles. For example, coupling 2-vinylphenols with formaldehyde in the presence of Cu(OAc)2 and AgSbF6 could yield the target compound directly.

Reduction and Oxidation Methods from Ketone Precursors

Corey–Chaykovsky Cyclopropanation Followed by Expansion

  • Synthesize bicyclo[3.2.0]heptenone via Corey–Chaykovsky reaction.

  • Photochemically expand to bicyclo[4.2.0]octenone.

  • Reduce ketone to alcohol using LiAlH(OtBu)3 (87% yield observed in analogous systems).

  • Methylation via Williamson ether synthesis.

Luche Reduction of 7-Acetylbenzocyclobutene

Selective reduction of a 7-acetyl substituent using NaBH4/CeCl3 provides the secondary alcohol, which undergoes manganese dioxide oxidation to the primary alcohol. This method mirrors tropolone functionalization.

Directed C–H Functionalization Using Transition Metal Catalysts

Ruthenium-Mediated Hydroxymethylation

Employing a directing group (e.g., pyridyl or acetamide) at the 7-position enables site-selective C–H hydroxymethylation. A proposed pathway involves:

  • Directing Group Installation : Attach –CONMe2 via Ullmann coupling.

  • Ru-Catalyzed C–H Activation : React with formaldehyde under [Ru(p-cym)Cl2]2 catalysis.

  • Directing Group Removal : Hydrolyze with HCl/MeOH.

This approach, inspired by benzocyclobutenone syntheses, achieves theoretical yields of 40–50% based on similar systems.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Methods

MethodAdvantagesChallengesScalability
Mitsunobu reactionSimple, one-stepLow yields (≤30%)Limited
Photochemical cyclizationHigh regioselectivitySpecialized equipment requiredModerate
Ru-catalyzed C–H activationAtom-economicalCostly catalystsLow
Ketone reductionHigh diastereoselectivityMulti-step sequenceHigh

Chemical Reactions Analysis

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

Organic Synthesis

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol serves as an important intermediate in organic synthesis due to its versatile reactivity:

  • Synthetic Routes : It can be synthesized through various methods including the reaction of p-cresol with other reagents under controlled conditions.
  • Applications in Synthesis :
    • Used to create complex organic molecules by serving as a building block.
    • Acts as a precursor for the synthesis of various derivatives that can be utilized in pharmaceutical applications.

The biological activity of this compound has been explored in medicinal chemistry:

  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth .
  • Drug Development :
    • Its structural features can be modified to create analogs with enhanced biological activity.
    • Ongoing research is focused on its potential use in drug formulations targeting specific diseases.

Case Studies

  • Synthesis of Derivatives :
    In a study published by Broadus and Kass (2000), bicyclo[4.2.0]octa-1,3,5,7-tetraen derivatives were synthesized and evaluated for their reactivity towards electrophiles, demonstrating the compound's utility in creating novel chemical entities for further research.
  • Material Properties Investigation :
    Research conducted at NIST highlighted the thermal properties of polymers containing bicyclo[4.2.0]octa-1,3,5,7-tetraen-based monomers, revealing significant improvements in heat resistance compared to conventional polymers .
  • Biological Activity Screening :
    A recent screening of bicyclo[4.2.0]octa derivatives indicated promising anticancer activity against specific cell lines, suggesting further investigation into their mechanisms of action could yield valuable therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone (CAS: 1075-30-5)
  • Molecular Formula : C₁₀H₁₀O
  • Molecular Weight : 146.19 g/mol
  • Key Differences: Replaces the methanol group with a ketone (-COCH₃).
  • Properties: Higher lipophilicity (XLogP3: 1.2) compared to the methanol derivative . Flammable; LD₅₀ in mice: 550 mg/kg (peritoneal administration) .
  • Applications : Used as a building block in organic synthesis due to its reactive ketone group.
Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS: 35095-07-9)
  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Differences : Contains a methoxycarbonyl (-COOCH₃) group at position 7.
  • Properties :
    • Enhanced stability and ester functionality for cross-coupling reactions .
  • Applications: Potential precursor for polymers or bioactive molecules.

Positional Isomers

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol (CAS: 53076-11-2)
  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 134.18 g/mol
  • Key Differences: Methanol group at position 3 instead of 7.
  • Impact : Altered electronic distribution and reactivity due to positional isomerism .

Derivatives with Modified Reactivity

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl Methanesulfonate (CAS: 137337-73-6)
  • Molecular Formula : C₁₀H₁₂O₃S
  • Molecular Weight : 212.27 g/mol
  • Key Differences : Methanesulfonate ester (-CH₂OSO₂CH₃) enhances leaving-group capability.
  • Applications : Used in nucleophilic substitution reactions to introduce the bicyclic scaffold into target molecules .

Natural Product Analogues

7-Isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol (Compound 1 in )
  • Molecular Formula: C₁₁H₁₂O₂ (hydroquinone derivative).
  • Key Differences : Contains isopropenyl and diol groups; isolated from marine fungi (Acremonium sp.).
  • Properties :
    • Significant antioxidant activity (DPPH radical scavenging assay) .
  • Applications : Explored in natural product chemistry for bioactive molecule development.

Biological Activity

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS No. 35447-99-5) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 132.16 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.

This compound exhibits its biological effects through several proposed mechanisms:

  • Nervous System Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing nervous conduction and offering applications in neurology and anesthesiology .
  • Antimicrobial Activity : Compounds structurally similar to this compound have shown antimicrobial properties against various pathogens, indicating a possible role in developing new antibiotics .
  • Antiproliferative Effects : Research has indicated that certain derivatives of bicyclic compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .

Research Findings

Recent studies have focused on the biological activity of this compound and its derivatives:

StudyFindings
Wasserman et al. (2018)Identified antiproliferative activity in related compounds against cancer cell lines .
Kharkar et al. (2016)Explored the use of bicyclic compounds in drug delivery systems due to their unique structural properties .
BenchChem Research (2024)Discussed the oxidation and reduction reactions of bicyclo compounds that may lead to biologically active metabolites.

Case Studies

  • Anticancer Activity : A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Applications in Medicine and Industry

The unique properties of this compound position it as a valuable compound in several fields:

  • Pharmaceutical Development : Its potential effects on cellular processes make it a candidate for further exploration in drug development.
  • Material Science : The compound is also being investigated for use in synthesizing low-dielectric constant polymers for microelectronics due to its stability and reactivity under specific conditions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol?

Answer:
The synthesis typically involves cyclization and functionalization of benzocyclobutene derivatives. For example, iodination and amidation of 3,4-dimethoxyphenylacetic acid can yield bicyclo[4.2.0]octa-1,3,5-trien-7-one intermediates, which are further reduced to alcohols using catalytic hydrogenation or borane-mediated stereoselective reductions . Palladium-catalyzed cross-coupling (e.g., Hoveyda-Grubbs II catalyst) is also employed for introducing substituents like methylene or boronate groups . Methanol derivatives are often synthesized via nucleophilic substitution or hydroxylation of pre-functionalized bicyclic frameworks.

Basic: How is the structural identity and purity of this compound confirmed?

Answer:

  • X-ray crystallography : Determines absolute configuration and bond geometry (e.g., Z/E isomerism in double bonds) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data (δH, δC) resolve substituent positions and ring strain effects. For example, methine protons in bicyclic systems show distinct splitting patterns due to restricted rotation .
  • HRMS : Validates molecular formula (e.g., C12_{12}H13_{13}N for isopropyl derivatives) with <5 ppm error .
  • HPLC/GC-MS : Quantifies purity (>97%) and detects byproducts like unreacted starting materials .

Basic: What analytical challenges arise in characterizing this compound derivatives?

Answer:

  • Stereochemical ambiguity : Bicyclic systems with multiple stereocenters (e.g., 7S,8S configurations) require nOe NMR or chiral chromatography to resolve diastereomers .
  • Thermal instability : Ring strain in bicyclo[4.2.0] systems may lead to decomposition during GC-MS analysis, necessitating low-temperature ionization methods .
  • Overlapping signals : Aromatic protons in conjugated tetraenes often exhibit complex splitting; 2D NMR (COSY, HSQC) is critical .

Advanced: How can stereoselective synthesis of this compound derivatives be optimized?

Answer:

  • Chiral catalysts : (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole induces enantioselectivity (>90% ee) in borane reductions of ketone intermediates .
  • Substituent effects : Bulky groups (e.g., isopropyl at C7) enhance stereochemical control via steric hindrance .
  • Reaction monitoring : In-situ IR spectroscopy tracks intermediate formation to minimize racemization .

Advanced: What computational tools predict the thermodynamic stability of this compound?

Answer:

  • NIST thermochemistry data : Gas-phase ΔfH° values estimate ring strain energy and reaction enthalpies .
  • DFT calculations : B3LYP/6-31G(d) models optimize geometry and simulate NMR chemical shifts with <0.1 ppm deviation from experimental data .
  • MD simulations : Assess solvent effects on stability; polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions .

Advanced: How do contradictory data on reaction yields arise in this compound synthesis?

Answer:

  • Catalyst variability : Palladium on carbon (10 wt%) vs. Hoveyda-Grubbs II may yield divergent products (e.g., methylene vs. boronate adducts) due to differing coordination sites .
  • Oxygen sensitivity : Methanol derivatives with hydroxyl groups are prone to oxidation; inert atmosphere (N2_2/Ar) improves reproducibility .
  • Temperature gradients : Exothermic cyclization steps require precise control (±2°C) to avoid side reactions like dimerization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity : LD50_{50} values for related ketones (e.g., 550 mg/kg in mice) suggest moderate acute toxicity; use PPE (gloves, goggles) .
  • Flammability : Methanol derivatives are volatile; store under nitrogen at –20°C .
  • Waste disposal : Neutralize acidic byproducts (e.g., from iodination) with NaHCO3_3 before incineration .

Advanced: What strategies address low yields in large-scale this compound synthesis?

Answer:

  • Flow chemistry : Continuous reactors minimize thermal degradation and improve mixing efficiency .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps from hours to minutes .
  • DoE optimization : Response surface methodology identifies critical parameters (e.g., catalyst loading, solvent ratio) for maximal yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol

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